N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound characterized by the presence of bromine and chlorine substituents on its benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzylidene intermediate, followed by the introduction of the bromine and chlorine substituents. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced analogs.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions, often using reagents like sodium iodide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium iodide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-((4-Chlorobenzyl)oxy)benzylidene)-4-((4-bromobenzyl)oxy)benzohydrazide
- N’-(2-((4-Fluorobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
350992-43-7 |
---|---|
Molecular Formula |
C28H22BrClN2O3 |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C28H22BrClN2O3/c29-24-11-5-20(6-12-24)19-35-27-4-2-1-3-23(27)17-31-32-28(33)22-9-15-26(16-10-22)34-18-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+ |
InChI Key |
OTCCQFSBTFIBMK-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.